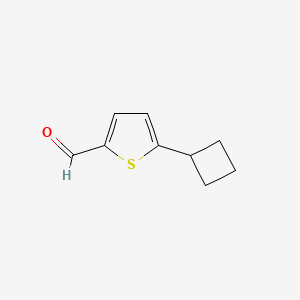

5-Cyclobutyl-2-thiophenecarboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

5-cyclobutylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H10OS/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-7H,1-3H2 |

InChI Key |

ULTQEXBJXQMQCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclobutyl 2 Thiophenecarboxaldehyde

Direct Functionalization Approaches

Direct functionalization methods offer a straightforward pathway to 5-Cyclobutyl-2-thiophenecarboxaldehyde by introducing the aldehyde group onto a 2-cyclobutylthiophene (B2403395) precursor. These methods include classical electrophilic substitution reactions as well as modern C-H activation strategies.

Vilsmeier-Haack Formylation Strategies for Thiophene (B33073) Rings

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride. chemistrysteps.comgoogle.com This electrophilic species then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. chemistrysteps.com

For the synthesis of this compound, this strategy would involve the direct formylation of 2-cyclobutylthiophene. The electron-donating nature of the cyclobutyl group is expected to activate the thiophene ring towards electrophilic substitution, directing the formylation to the adjacent C5 position. While specific studies on the Vilsmeier-Haack formylation of 2-cyclobutylthiophene are not extensively documented, the general principles of this reaction on substituted thiophenes suggest it is a feasible synthetic route. The reaction conditions would likely need to be optimized to achieve high regioselectivity and yield, considering potential steric hindrance from the cyclobutyl group.

Halogen-Metal Exchange and Formylation

An alternative direct functionalization approach involves a two-step process starting from a halogenated derivative of 2-cyclobutylthiophene, such as 5-bromo-2-cyclobutylthiophene. This method relies on the principle of umpolung, where the polarity of the carbon atom at the 5-position is reversed.

The first step is a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. thieme-connect.de This reaction generates a highly reactive 5-lithio-2-cyclobutylthiophene intermediate. The subsequent step involves quenching this organometallic species with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The resulting adduct is then hydrolyzed during aqueous workup to afford this compound. This method offers high regioselectivity as the position of formylation is predetermined by the initial halogenation.

C-H Activation and Direct Acylation Utilizing Aldehydes

Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct acylation of arenes and heteroarenes. nih.gov In the context of synthesizing this compound, this approach would involve the direct palladium-catalyzed formylation of 2-cyclobutylthiophene.

While direct formylation via C-H activation can be challenging, related acylation reactions using aldehydes as the acyl source have been reported. These reactions often require a directing group to achieve high regioselectivity. For a substrate like 2-cyclobutylthiophene, the inherent electronic properties of the thiophene ring would likely favor functionalization at the C5 position. However, the development of a catalytic system that can efficiently and selectively introduce a formyl group at this position without a directing group remains an area of active research.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The synthesis of this compound can be envisioned through such a strategy, by coupling a cyclobutyl-containing nucleophile with a thiophene-based electrophile already bearing the aldehyde functionality.

Suzuki-Miyaura Cross-Coupling with Cyclobutyltrifluoroborates and Halothiophenes

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)-C(sp³) bonds. In the context of synthesizing this compound, this would involve the reaction of a cyclobutylboron species with a 5-halo-2-thiophenecarboxaldehyde derivative. Potassium cyclobutyltrifluoroborate (B12209022) is a stable and easily handled organoboron reagent that can be used in this transformation. nih.govnih.govresearchgate.net

The reaction would be catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a suitable ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction rates. A closely related synthesis of 5-cyclopropylthiophene-2-carbaldehyde (B2548217) has been reported using a palladium(II) acetate (B1210297) and SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) catalyst system, which suggests that a similar approach would be effective for the synthesis of the cyclobutyl analogue. nih.gov

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful optimization of several reaction parameters.

Solvents: The choice of solvent is also critical and often involves a mixture of an organic solvent and an aqueous phase to dissolve the inorganic base. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107). The presence of water is often necessary for the transmetalation step.

The table below summarizes the optimization of reaction conditions for the synthesis of the closely related 5-cyclopropylthiophene-2-carbaldehyde, which provides valuable insights for the synthesis of the target molecule.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (6) | cataCXium A (10) | K₃PO₄ | Toluene/H₂O | 90 | 95 |

Data sourced from a study on the synthesis of cyclopropylthiophenes and their derivatization. nih.gov

This data indicates that a high yield can be achieved using a palladium acetate catalyst with a bulky phosphine (B1218219) ligand in a biphasic solvent system. Similar conditions would be a logical starting point for the optimization of the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Substrate Scope and Limitations in Cyclobutyl Incorporation

The introduction of a cyclobutyl group onto a thiophene ring is a key challenge in the synthesis of the target molecule. Direct alkylation methods can be problematic; therefore, constructing the thiophene ring from a cyclobutyl-containing precursor is often a more viable strategy.

One notable approach involves the metal-free synthesis of thiophenes from tert-cyclobutanols and elemental sulfur. This protocol facilitates the construction of multisubstituted thiophene derivatives through C-S bond formation. The reaction demonstrates good tolerance for various functional groups. The scope of this reaction includes substrates with both alkyl and aryl substituents, which are successfully integrated into the final thiophene product. However, limitations may arise with highly sterically hindered cyclobutanol (B46151) derivatives, which could potentially lower the reaction yield or require more stringent reaction conditions.

Negishi and Stille Coupling Variants for Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly relevant for the synthesis of substituted thiophenes.

The Negishi coupling reaction, which pairs an organozinc compound with an organic halide, is a versatile method for this purpose. wikipedia.org To synthesize a precursor for this compound, one could envision coupling a cyclobutylzinc halide with a suitable 2-halothiophene derivative. Palladium catalysts are generally preferred for their high chemical yields and tolerance of various functional groups. wikipedia.org Nickel-based catalysts can also be employed. wikipedia.org The reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms, making it suitable for attaching an alkyl group like cyclobutyl to the thiophene ring. wikipedia.org

| Component | Example | Role |

|---|---|---|

| Organozinc Reagent | Cyclobutylzinc chloride | Source of the cyclobutyl group |

| Organic Halide | 2-Bromothiophene | Thiophene backbone |

| Catalyst | Pd(PPh₃)₄ or Ni(acac)₂ | Facilitates the C-C bond formation wikipedia.org |

| Leaving Group (on Thiophene) | Br, I, Cl, OTf wikipedia.org | Displaced during the catalytic cycle |

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organostannane (organotin) compound with an organic halide. harvard.edu This method is valued because organostannanes are often stable to air and moisture. harvard.edu A potential route would involve the coupling of a 2-(tributylstannyl)thiophene (B31521) with a cyclobutyl halide or, conversely, a cyclobutylstannane with a 2-halothiophene. While effective, a significant drawback of Stille coupling is the high toxicity of the organotin reagents. harvard.edu

Multi-Step Synthetic Sequences Incorporating Cyclobutyl and Thiophene Moieties

Construction of the Thiophene Ring Pre- or Post-Cyclobutyl Introduction

There are two primary strategic approaches to consider:

Cyclization First: This involves first synthesizing the thiophene ring and then introducing the cyclobutyl substituent. This can be achieved via Friedel-Crafts acylation with cyclobutanecarbonyl chloride followed by reduction of the resulting ketone. However, this method risks lack of regioselectivity on an unsubstituted thiophene.

Substituent First: A more controlled approach often involves building the thiophene ring using a precursor that already contains the cyclobutyl moiety. Methods like the Paal-Knorr thiophene synthesis, which uses a 1,4-dicarbonyl compound and a sulfur source like phosphorus pentasulfide, could be adapted. Similarly, the Gewald aminothiophene synthesis could be utilized if the appropriate cyclobutyl-substituted ketone is available as a starting material. This pre-incorporation strategy generally offers better control over the final substitution pattern. Metal-free sulfur heterocyclization of 1,3-diynes is another method that can produce 2,5-disubstituted thiophenes. rsc.org

Formylation of Pre-functionalized Cyclobutylthiophenes

Once the 2-cyclobutylthiophene precursor is obtained, the final step is the introduction of the aldehyde (formyl) group at the 5-position. The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophene. mychemblog.comorganic-chemistry.orgwikipedia.org

The reaction uses a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). mychemblog.comijpcbs.com These react in situ to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich 2-position of the thiophene ring. mychemblog.comwikipedia.org The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org For 2-substituted thiophenes, this reaction typically directs formylation to the vacant 5-position with high selectivity. rsc.org The process is generally mild, efficient, and economical. ijpcbs.com

| Reagent | Formula | Function |

|---|---|---|

| Substrate | 2-Cyclobutylthiophene | The molecule to be formylated |

| Formylating Agent Source | N,N-Dimethylformamide (DMF) | Provides the -CHO group mychemblog.com |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent mychemblog.comijpcbs.com |

| Workup | Aqueous solution (e.g., water, dilute base) | Hydrolyzes the iminium intermediate to the aldehyde wikipedia.org |

Biocatalytic Approaches to Thiophene Aldehyde Synthesis

Biocatalysis represents a growing field in green chemistry, offering mild reaction conditions and high selectivity. researchgate.netkcl.ac.uk

Enzymatic Routes for Carbonyl Group Formation

While the direct biocatalytic formylation of a pre-formed cyclobutylthiophene is not widely documented, several enzymatic pathways exist for the synthesis of aromatic aldehydes that could potentially be adapted. nih.govasm.org

Two main enzyme families are known to reduce carboxylic acids to aldehydes:

Carboxylic Acid Reductases (CARs): These enzymes catalyze the single-step reduction of a carboxylate to an aldehyde. nih.gov This process requires cofactors like ATP and NADPH. nih.gov A chemo-enzymatic strategy could involve the chemical synthesis of 5-cyclobutyl-2-thiophenecarboxylic acid, followed by its enzymatic reduction to the target aldehyde using a CAR. mdpi.com

Aldehyde Oxidoreductases (AORs): These enzymes can catalyze the reversible reaction between a carboxylic acid and an aldehyde and have a relatively broad substrate spectrum. nih.gov

Another biocatalytic route is the oxidation of a primary alcohol. google.com A multi-step synthesis could produce 5-cyclobutyl-2-thiophenemethanol, which could then be oxidized to the aldehyde using an aryl alcohol oxidase in a green and environmentally friendly process that uses molecular oxygen. google.com However, the microbial synthesis of aldehydes can be complicated by the rapid, endogenous conversion of the aldehyde products into their corresponding alcohols. mit.edu

Chemo- and Regioselective Synthesis via Biocatalysis

The application of biocatalysis for the chemo- and regioselective synthesis of this compound represents a promising but currently underexplored area of research. As of the latest literature surveys, a direct, one-step biocatalytic route for the formylation of 2-cyclobutylthiophene to yield the target aldehyde has not been reported. However, by examining analogous enzymatic transformations on aromatic and heterocyclic scaffolds, a potential multi-step biocatalytic pathway can be conceptualized. This approach would leverage the high selectivity of enzymes to address the key challenges of regiocontrol in the functionalization of the thiophene ring.

A plausible biocatalytic strategy would involve a two-step enzymatic cascade. The initial and most critical step is the regioselective hydroxylation of 2-cyclobutylthiophene at the C5 position. This could potentially be achieved using a cytochrome P450 monooxygenase. These enzymes are well-known for their ability to catalyze the oxidation of C-H bonds in a highly selective manner. researchgate.netnih.gov The regioselectivity of P450 monooxygenases is dictated by the architecture of their active site, which orients the substrate in a specific way relative to the reactive heme-iron oxygen species. For the synthesis of this compound, a P450 monooxygenase would be required that specifically recognizes the 2-cyclobutylthiophene molecule and positions it for oxidation at the C5 carbon, which is the most electronically favorable position for electrophilic attack on the thiophene ring. While naturally occurring P450s with the desired specificity may exist, it is more likely that protein engineering would be necessary to tailor the active site for this particular substrate and achieve high regioselectivity. nih.gov

The second step in this proposed biocatalytic pathway would be the oxidation of the resulting 5-cyclobutyl-2-thiophenemethanol to the corresponding aldehyde. This transformation can be efficiently catalyzed by alcohol dehydrogenases (ADHs). acs.orgnih.gov A wide variety of ADHs are known, and they are commonly used in biocatalysis for the synthesis of aldehydes from primary alcohols. The selection of an appropriate ADH would depend on its substrate specificity for the thiophene-based alcohol and its compatibility with the reaction conditions.

The development of a microbial host for the production of this compound would need to address the inherent challenge of aldehyde reduction by endogenous enzymes. mit.edu Engineered strains with reduced aromatic aldehyde reduction capabilities have been developed to enhance the accumulation of aldehyde products. mit.edu

While a dedicated biocatalytic process for this compound is yet to be established, the modular nature of biocatalysis offers a clear path for future research. The discovery or engineering of a regioselective P450 monooxygenase for the initial hydroxylation step, coupled with the use of a suitable alcohol dehydrogenase, could provide a green and efficient route to this valuable chemical compound.

Chemical Reactivity and Derivatization of 5 Cyclobutyl 2 Thiophenecarboxaldehyde

Aldehyde Group Transformations

The aldehyde group in 5-Cyclobutyl-2-thiophenecarboxaldehyde is a versatile functional handle that readily participates in a variety of chemical transformations, including condensation reactions, oxidation and reduction, and nucleophilic additions.

Condensation Reactions

Condensation reactions provide a powerful tool for the construction of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of molecular architectures.

The reaction of this compound with primary amines and diamines under appropriate conditions leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific studies on this compound are not extensively documented, the reactivity is analogous to other 2-thiophenecarboxaldehydes. For instance, 2-thiophenecarboxaldehyde readily condenses with various anilines in the presence of an acid catalyst like sulfuric acid in an ethanol (B145695) medium to yield the corresponding 2-thiophenylidine substituted anilines. chemscene.com The general reaction scheme involves the refluxing of equimolar amounts of the aldehyde and the amine.

The formation of these Schiff bases can be monitored by spectroscopic methods. A key indicator of a successful reaction is the disappearance of the characteristic aldehyde C-H stretch and the appearance of the C=N stretching vibration in the infrared (IR) spectrum. In the ¹H NMR spectrum, the signal corresponding to the aldehyde proton is replaced by a new signal for the imine proton.

Metal complexes of Schiff bases derived from 2-thiophenecarboxaldehyde have also been synthesized and characterized, indicating the potential for this compound-derived Schiff bases to act as ligands in coordination chemistry. nih.govoncologyradiotherapy.com

Table 1: Representative Schiff Base Formation with Thiophene-2-carboxaldehydes

| Amine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | 2-thiophenylidine aniline | H₂SO₄ (cat.), Ethanol, Reflux | chemscene.com |

| Substituted Anilines | Substituted 2-thiophenylidine anilines | H₂SO₄ (cat.), Ethanol, Reflux | chemscene.com |

| 2-Aminobenzoic acid | Schiff base ligand | Not specified | nih.gov |

Similarly, 2-thiophenecarboxaldehyde reacts with nitromethane (B149229) under Knoevenagel conditions, using β-alanine as a catalyst, to produce 2-(2-nitroethenyl)thiophene. researchgate.net The reaction can be efficiently carried out using microwave irradiation, which often leads to higher yields in shorter reaction times.

The general procedure for a Knoevenagel condensation involves stirring the aldehyde and the active methylene (B1212753) compound (such as malononitrile (B47326), ethyl cyanoacetate (B8463686), or nitromethane) in a suitable solvent with a basic catalyst.

Table 2: Examples of Knoevenagel Condensation with Related Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-Substituted furan-2-carboxaldehyde | Creatinine (B1669602) | Piperidine (B6355638) | 2-Acetamido-1-methyl-5-(5-R-furfurylidene)imidazol-4-one | sphinxsai.com |

| 2-Thiophenecarboxaldehyde | Nitromethane | β-Alanine | 2-(2-Nitroethenyl)thiophene | researchgate.net |

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be used to convert the aldehyde to the corresponding carboxylic acid, 5-cyclobutyl-2-thiophenecarboxylic acid. The reaction typically proceeds under basic conditions followed by acidification. While the oxidation of aldehydes is a standard transformation, specific conditions for this compound are not detailed in the available literature. However, the oxidation of alkylthiophenes to thiophenecarboxylic acids has been reported, suggesting the feasibility of this transformation. researchgate.net

Reduction: The reduction of the aldehyde to (5-cyclobutylthiophen-2-yl)methanol can be achieved using various reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, though they require anhydrous conditions.

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. libretexts.org

Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgX) provides a convenient route for the synthesis of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent workup with an acid yields the corresponding alcohol. For example, reaction with methylmagnesium bromide would yield 1-(5-cyclobutylthiophen-2-yl)ethanol.

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or KCN) to the aldehyde forms a cyanohydrin, 2-(5-cyclobutylthiophen-2-yl)-2-hydroxyacetonitrile. This reaction is often base-catalyzed. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Thiophene (B33073) Ring Functionalization and Electrophilic Aromatic Substitution (EAS)

The thiophene ring in this compound is an electron-rich aromatic system that can undergo electrophilic aromatic substitution reactions. The existing substituents, the formyl group and the cyclobutyl group, will influence the position of the incoming electrophile.

The formyl group is a deactivating group and a meta-director. However, in five-membered heterocycles like thiophene, the directing effects can be less straightforward. The cyclobutyl group, being an alkyl group, is an activating group and an ortho-, para-director. In the case of 2,5-disubstituted thiophenes, electrophilic substitution typically occurs at the vacant α-positions (positions 3 and 4). The regioselectivity of the substitution will be determined by the combined electronic and steric effects of the existing substituents.

While specific EAS reactions on this compound are not well-documented, reactions on related 2-propylthiophene (B74554) provide some insight. For instance, amide-directed lithiation of N-phenyl-5-propylthiophene-2-carboxamide followed by quenching with DMF introduces a formyl group at the 3-position. mdpi.com This suggests that the 3- and 4-positions are susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions that could be explored for this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Bromination: Introduction of a bromine atom (-Br) using bromine in the presence of a Lewis acid or N-bromosuccinimide.

Formylation: Introduction of another formyl group (-CHO) via methods like the Vilsmeier-Haack reaction.

The precise conditions and regiochemical outcomes of these reactions on this compound would require experimental investigation.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ |

| Bromination | Br₂ / FeBr₃ or NBS | Br⁺ |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orguwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The aldehyde group in this compound is not a typical DMG due to its susceptibility to nucleophilic attack by organolithium reagents. However, it can be transiently converted into a DMG.

One common strategy involves the in situ protection of the aldehyde as a bulky imine or by addition of a lithium amide to form a protected, directed metalating group. harvard.edu For instance, reaction with a lithium amide, such as lithium N,N-diisopropylamide (LDA), could reversibly add to the aldehyde carbonyl. The resulting lithium aminoalkoxide would then direct a second equivalent of a strong base, like n-butyllithium or sec-butyllithium, to deprotonate the C3 position of the thiophene ring. This is the only available ortho position to the aldehyde-derived DMG.

The resulting 3-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. Subsequent aqueous workup would regenerate the aldehyde functionality.

Table 1: Potential Electrophiles for Trapping in DoM of this compound

| Electrophile | Resulting Functional Group at C3 |

| D2O | Deuterium |

| I2 | Iodine |

| Me3SiCl | Trimethylsilyl |

| CO2 | Carboxylic acid |

| R-CHO (Aldehydes) | Hydroxymethyl |

| R-CO-R' (Ketones) | Hydroxyalkyl |

It is important to note that careful control of reaction conditions, such as temperature and the choice of base, would be crucial to favor the DoM pathway over competing side reactions like nucleophilic attack on the aldehyde or metalation of the cyclobutyl group.

Halogenation and Nitration Studies on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). organic-chemistry.org The aldehyde group at C2 is a deactivating group, meaning it withdraws electron density from the ring and makes it less reactive towards electrophiles. However, the sulfur atom can still activate the ring towards substitution. The cyclobutyl group at C5 is a weak activating group. The directing effects of these substituents must be considered.

Halogenation:

Electrophilic halogenation of 2-formylthiophenes typically occurs at the 4- and 5-positions. In the case of this compound, the C5 position is already substituted. Therefore, halogenation is expected to occur predominantly at the C4 position. Common halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or tetrahydrofuran (B95107) would likely yield the corresponding 4-bromo or 4-chloro derivative. If a stronger halogenating agent is used, or under forcing conditions, substitution at the C3 position might also be observed, although this is generally less favored.

Nitration:

Nitration of thiophene is a sensitive reaction that must be carried out under mild conditions to avoid oxidation and decomposition of the ring. A common method for nitrating thiophenes is the use of acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures. For this compound, nitration is expected to occur at the C4 position, yielding 5-Cyclobutyl-4-nitro-2-thiophenecarboxaldehyde. The strong deactivating effect of the aldehyde group and the steric hindrance from the cyclobutyl group would direct the incoming nitro group to the C4 position.

Acylation and Alkylation Reactions on the Thiophene Nucleus

Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions. organic-chemistry.org However, the thiophene ring in this compound is strongly deactivated by the electron-withdrawing aldehyde group. This deactivation generally makes Friedel-Crafts reactions on this substrate challenging.

Acylation:

Friedel-Crafts acylation, which typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3), is unlikely to proceed on the deactivated thiophene ring of this compound. organic-chemistry.org The Lewis acid would preferentially coordinate to the carbonyl oxygen of the aldehyde, further deactivating the ring and preventing the reaction.

Alkylation:

Similarly, Friedel-Crafts alkylation is also expected to be difficult for the same reasons of ring deactivation. Alternative methods for introducing alkyl or acyl groups would likely be more successful, such as the DoM strategy discussed earlier, followed by reaction with an alkyl halide or an acyl chloride.

Transformations Involving the Cyclobutyl Moiety

The cyclobutyl ring itself can undergo a variety of chemical transformations, although these reactions might require conditions that could also affect the thiophene or aldehyde functionalities.

Ring-Opening Reactions and Rearrangements

The cyclobutyl ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of transition metal catalysts or under thermal or photochemical activation. For instance, rhodium- or palladium-catalyzed reactions could potentially lead to ring expansion or insertion reactions. However, these reactions would need to be carefully designed to be selective for the cyclobutyl ring without affecting the thiophene nucleus.

Rearrangements of the cyclobutyl ring are also possible, particularly under acidic conditions, which could lead to the formation of a more stable cyclopentyl or methylcyclopropyl cation intermediate, followed by reaction with a nucleophile. The specific conditions required for such transformations on this compound have not been reported and would be a subject for experimental investigation.

Functionalization of the Cyclobutyl Ring (e.g., Hydroxylation, Halogenation)

Direct functionalization of the cyclobutyl ring can be achieved through radical reactions. For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide could potentially introduce a bromine atom onto the cyclobutyl ring, likely at a tertiary C-H bond if one were present, or at a secondary position.

Hydroxylation of the cyclobutyl ring could be attempted using strong oxidizing agents, but this would likely also oxidize the aldehyde group and potentially the thiophene ring. A more controlled approach would be necessary, perhaps involving a multi-step sequence.

A modern approach to functionalizing cyclobutanes involves C-H activation strategies, often using transition metal catalysts like palladium. nih.govresearchgate.netnih.gov These methods can allow for the introduction of various functional groups at specific positions on the cyclobutyl ring, although the directing effects of the thiophene aldehyde substituent would need to be considered.

Table 2: Summary of Predicted Reactivity for this compound

| Reaction Type | Expected Position of Reaction | Remarks |

| Directed Ortho Metalation | C3 | Requires in situ protection of the aldehyde. |

| Halogenation | C4 | Predominantly at the C4 position due to directing effects. |

| Nitration | C4 | Requires mild nitrating agents to avoid ring degradation. |

| Friedel-Crafts Acylation | Unlikely | Thiophene ring is too deactivated. |

| Friedel-Crafts Alkylation | Unlikely | Thiophene ring is too deactivated. |

| Cyclobutyl Ring Opening | Possible | Would likely require specific catalytic conditions. |

| Cyclobutyl Functionalization | Possible | Radical reactions or C-H activation could be employed. |

Spectroscopic Characterization for Structural Elucidation of 5 Cyclobutyl 2 Thiophenecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Cyclobutyl-2-thiophenecarboxaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde, thiophene (B33073) ring, and cyclobutyl substituent protons.

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, and is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. rsc.org

The thiophene ring protons at the C-3 and C-4 positions are expected to appear as doublets due to mutual ortho-coupling. The proton at C-3 (H-3) would be influenced by the adjacent electron-withdrawing aldehyde group, while the proton at C-4 (H-4) would be influenced by the electron-donating cyclobutyl group. This would result in distinct chemical shifts, typically in the aromatic region (δ 7.0-8.0 ppm). The coupling constant between these two protons (JH3-H4) is characteristically around 3.5-5.0 Hz for thiophenes, confirming their adjacent positions.

The protons of the cyclobutyl ring would exhibit complex multiplets in the upfield, aliphatic region of the spectrum (typically δ 1.8-3.8 ppm). The methine proton attached to the thiophene ring would be the most downfield of this group, while the remaining methylene (B1212753) protons would show complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.85 | Singlet (s) | - |

| Thiophene H-3 | 7.70 | Doublet (d) | ~4.0 |

| Thiophene H-4 | 7.25 | Doublet (d) | ~4.0 |

| Cyclobutyl-CH | 3.70 | Quintet (quin) | ~8.5 |

| Cyclobutyl-CH₂ | 2.20 | Multiplet (m) | - |

| Cyclobutyl-CH₂ | 2.00 | Multiplet (m) | - |

| Cyclobutyl-CH₂ | 1.90 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (δ 180-185 ppm). rsc.org The carbon atoms of the thiophene ring typically resonate in the δ 125-150 ppm region. oup.com The C-2 and C-5 carbons, being attached to the aldehyde and cyclobutyl substituents respectively, would be the most downfield among the ring carbons. The C-3 and C-4 carbons would appear at slightly higher fields. The carbons of the cyclobutyl ring would be found in the upfield, aliphatic region (δ 20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 182.5 |

| Thiophene C-2 | 144.0 |

| Thiophene C-5 | 150.0 |

| Thiophene C-3 | 136.0 |

| Thiophene C-4 | 127.0 |

| Cyclobutyl C-1' | 38.0 |

| Cyclobutyl C-2'/4' | 28.5 |

| Cyclobutyl C-3' | 20.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the thiophene protons H-3 and H-4, confirming their connectivity. It would also map out the complex coupling network within the cyclobutyl ring, showing correlations between the methine proton and adjacent methylene protons, as well as between the different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the thiophene proton signal at ~δ 7.70 would show a correlation to the carbon signal at ~δ 136.0, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would include the aldehyde proton showing a cross-peak to the C-2 and C-3 carbons of the thiophene ring. The methine proton of the cyclobutyl group would show correlations to C-5 and C-4 of the thiophene ring, unequivocally confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. A NOESY spectrum could reveal the spatial proximity between the cyclobutyl ring protons and the H-4 proton of the thiophene ring, providing insights into the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. The conjugation with the thiophene ring lowers this frequency from that of a simple aliphatic aldehyde.

Other key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (around 3100 cm⁻¹). nii.ac.jp

Aliphatic C-H Stretching: Medium to strong bands from the cyclobutyl group appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

Thiophene Ring Stretching: Several bands in the 1350-1550 cm⁻¹ region corresponding to C=C stretching within the aromatic ring. iosrjournals.org

C-S Stretching: Vibrations involving the carbon-sulfur bond in the thiophene ring can be observed in the fingerprint region, typically between 600-850 cm⁻¹. iosrjournals.org

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the thiophene ring. nii.ac.jp

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C and C-S bonds within the thiophene ring, often give rise to strong Raman signals, whereas the polar C=O bond gives a weaker signal compared to its IR absorption.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | ~3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2975 | Strong | Strong |

| Aldehyde C=O Stretch | ~1685 | Very Strong | Medium |

| Thiophene C=C Stretch | 1350-1550 | Medium-Strong | Strong |

| C-S Ring Stretch | 600-850 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the 2-thiophenecarboxaldehyde system, where the π-system of the thiophene ring is extended by conjugation with the carbonyl group.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. For 2-substituted thiophenes with conjugating groups, these bands typically appear in the 250-300 nm range. nii.ac.jp A weaker band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed, though it is often obscured by the more intense π → π* bands. globalresearchonline.net

The cyclobutyl group, being a saturated alkyl substituent, acts as an auxochrome. It is expected to cause a small bathochromic (red) shift in the absorption maximum compared to the parent 2-thiophenecarboxaldehyde due to its weak electron-donating inductive effect. Studies on derivatives like 2-carbaldehyde oxime-5-nitrothiophene show absorption peaks around 340-370 nm, indicating that substituents significantly influence the electronic transitions. globalresearchonline.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. nih.gov For this compound (C₉H₁₀OS), the molecular weight is 166.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 166. This peak is often prominent in aromatic systems. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical to form a stable acylium ion (M-1) at m/z = 165, which is often the base peak. miamioh.edu Another characteristic fragmentation is the loss of the formyl radical (•CHO) to give an (M-29) peak at m/z = 137.

The cyclobutyl substituent can also undergo fragmentation. A common pathway for alkyl side chains is β-cleavage, which could lead to the loss of a propyl radical (C₃H₇•) or fragmentation of the ring itself, such as the loss of ethene (C₂H₄, 28 Da), resulting in a peak at m/z = 138. The stability of the thiophene ring means that fragments containing the intact aromatic core will be particularly abundant.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Fragment | Formula of Lost Neutral/Radical |

| 166 | Molecular Ion [M]⁺˙ | - |

| 165 | [M-H]⁺ | H• |

| 138 | [M-C₂H₄]⁺˙ | C₂H₄ |

| 137 | [M-CHO]⁺ | CHO• |

| 111 | [C₄H₃S-CHO]⁺ or [C₅H₄S]⁺˙ | C₂H₅• |

X-Ray Diffraction Crystallography for Solid-State Molecular Structure

X-ray diffraction (XRD) crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and conformational geometry, which is invaluable for the unambiguous structural elucidation of molecules like this compound and its derivatives.

For this compound, an XRD analysis would be expected to reveal key structural parameters. The thiophene ring is anticipated to be essentially planar, a characteristic feature of this aromatic heterocycle. The analysis would precisely define the bond lengths within the thiophene ring (C-S, C=C, and C-C bonds) and the bond connecting the cyclobutyl group and the carboxaldehyde group to the ring.

Furthermore, XRD would elucidate the conformation of the cyclobutyl ring relative to the thiophene ring. Due to steric interactions, the cyclobutyl group may not be coplanar with the thiophene ring and could adopt a puckered conformation. The aldehyde group's orientation with respect to the thiophene ring would also be determined, which can influence intermolecular interactions in the solid state.

Intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and π-π stacking interactions between the thiophene rings of adjacent molecules, play a crucial role in the packing of molecules in the crystal lattice. XRD analysis provides a detailed map of these interactions, which are fundamental to understanding the solid-state properties of the material.

Table 1: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Thiophene Ring Geometry | Planar |

| C-S Bond Lengths | ~1.71-1.73 Å |

| C=C Bond Lengths | ~1.36-1.38 Å |

| C-C Bond Lengths (thiophene) | ~1.42-1.44 Å |

| C-C Bond Length (thiophene-cyclobutyl) | ~1.50-1.52 Å |

| C-C Bond Length (thiophene-aldehyde) | ~1.45-1.47 Å |

| C=O Bond Length | ~1.21-1.23 Å |

| Cyclobutyl Ring Conformation | Puckered |

| Intermolecular Interactions | π-π stacking, van der Waals forces |

Advanced Spectroscopic Probes for Molecular Dynamics and Interactions

Beyond static structural characterization, advanced spectroscopic techniques can provide insights into the dynamic behavior and intermolecular interactions of this compound and its derivatives in various states of matter. These methods are crucial for understanding the molecule's behavior in solution and its potential interactions with other molecules.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be employed to study the excited-state dynamics of thiophene derivatives. Upon photoexcitation, the molecule can undergo various relaxation processes, including internal conversion and intersystem crossing. Time-resolved spectroscopy can monitor the lifetimes of these excited states and identify transient species, which is particularly relevant for understanding the photophysical properties of these compounds. For instance, studies on other thiophene derivatives have utilized these methods to explore their potential in organic electronics.

Two-Dimensional (2D) NMR Spectroscopy: While one-dimensional NMR provides basic structural information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning all proton and carbon signals, especially for complex derivatives. For this compound, COSY would confirm the connectivity between protons on the thiophene and cyclobutyl rings. HSQC would link each proton to its directly attached carbon atom, and HMBC would reveal long-range couplings between protons and carbons, helping to piece together the complete molecular structure and confirm the substitution pattern.

Computational Modeling and Spectroscopic Simulation: In conjunction with experimental studies, computational chemistry plays a significant role in understanding the spectroscopic properties and molecular dynamics of thiophene derivatives. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure of the molecule.

Table 2: Advanced Spectroscopic and Computational Techniques for this compound

| Technique | Information Obtained |

| Time-Resolved Spectroscopy | Excited-state lifetimes, transient species, photophysical pathways |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, scalar coupling networks, long-range connectivity |

| DFT Calculations | Predicted NMR chemical shifts, vibrational frequencies, electronic transitions, electronic structure |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, intermolecular interactions, time-averaged properties |

Theoretical and Computational Chemistry Studies of 5 Cyclobutyl 2 Thiophenecarboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic and geometric features of 5-Cyclobutyl-2-thiophenecarboxaldehyde. These methods, grounded in the principles of quantum mechanics, allow for a detailed analysis of the molecule's orbitals and preferred spatial arrangements.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the aromatic thiophene (B33073) ring, the electron-withdrawing aldehyde group, and the aliphatic cyclobutyl substituent. Molecular orbital (MO) analysis reveals the distribution and energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key determinants of the molecule's chemical reactivity and electronic properties. The delocalized π-system of the thiophene ring significantly influences the energy and spatial distribution of these frontier orbitals.

Geometrical Optimization and Conformational Analysis

Geometrical optimization calculations are performed to determine the most stable three-dimensional structure of this compound, corresponding to the minimum energy on the potential energy surface. These calculations predict bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, particularly the bond connecting the cyclobutyl group to the thiophene ring. The relative energies of these conformers determine their population at a given temperature, with the global minimum conformation representing the most abundant form.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, FMO analysis can predict its susceptibility to nucleophilic attack at the aldehyde carbon and electrophilic substitution on the thiophene ring.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT studies on this compound can provide reliable predictions of its spectroscopic properties and potential reaction mechanisms.

Calculation of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide valuable information for the structural elucidation of the molecule by correlating the calculated values with experimental data. Similarly, the vibrational frequencies calculated using DFT can be used to simulate the Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds, aiding in the interpretation of experimental IR spectra.

Prediction of Reaction Pathways and Transition States

A significant application of DFT is the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely pathways for a given reaction. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. This allows for the theoretical investigation of reactions such as oxidation of the aldehyde group or substitution reactions on the thiophene ring.

Molecular Dynamics Simulations

Currently, there are no specific molecular dynamics (MD) simulation studies focused on this compound reported in peer-reviewed literature. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. Such a study on this compound would typically involve:

Force Field Selection: Choosing an appropriate force field (e.g., CHARMM, AMBER, GROMOS) is crucial for accurately modeling the interatomic and intramolecular interactions of the thiophene ring, the cyclobutyl group, and the carboxaldehyde functional group.

System Setup: The molecule would be placed in a simulation box, often solvated with a suitable solvent like water, to mimic physiological or reaction conditions.

Simulation and Analysis: The simulation would be run for a sufficient time to observe the conformational dynamics of the cyclobutyl ring, the rotational behavior of the carboxaldehyde group, and the interactions with the surrounding solvent molecules. Analysis of the trajectory could reveal stable conformations, hydrogen bonding patterns, and other dynamic properties.

Without specific studies, it is not possible to present data on the conformational landscape or interaction dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure. For this compound, a range of descriptors could be calculated using specialized software. These fall into several categories:

Topological Descriptors: These describe the atomic connectivity in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume, ovality).

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability.

A hypothetical table of calculated molecular descriptors for this compound is presented below. It is important to note that these are representative examples and would need to be calculated using computational chemistry software for a formal study.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Physicochemical | Molecular Weight | 166.24 g/mol chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | |

| Molar Refractivity | ~48 cm³/mol | |

| Topological | Wiener Index | 500 - 600 |

| Balaban Index | 2.0 - 2.5 | |

| Electronic | Dipole Moment | 3.0 - 4.0 Debye |

| HOMO Energy | -6.5 to -7.5 eV | |

| LUMO Energy | -1.0 to -2.0 eV | |

| Geometrical | Molecular Surface Area | ~180 - 200 Ų |

| Molecular Volume | ~150 - 170 ų |

Note: The values in this table are estimates for illustrative purposes and are not derived from actual calculations on this compound.

Once descriptors are calculated, they can be correlated with biological activities through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. For thiophene-containing compounds, QSAR models have been developed to predict various activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net These studies often highlight the importance of electronic and steric parameters in determining biological activity. nih.gov However, without experimental biological data for this compound, no such correlation can be established.

Thermochemical Properties and Stability Analysis

Experimental data on the thermochemical properties and stability of this compound are not available in the surveyed literature. Thermochemical studies on other thiophene derivatives, such as nitro-substituted thiophenecarboxaldehydes, have been conducted to determine properties like the standard molar enthalpies of formation and combustion. researchgate.net

A computational thermochemical analysis of this compound could be performed using quantum chemistry methods (e.g., Density Functional Theory - DFT). Such calculations would yield valuable data, including:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Enthalpy of Combustion (ΔHc°): The enthalpy change when one mole of the compound undergoes complete combustion with oxygen.

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

A hypothetical table of calculated thermochemical properties is provided below for illustrative purposes.

| Property | Hypothetical Value | Units |

| Standard Enthalpy of Formation (gas) | -50 to -30 | kJ/mol |

| Standard Enthalpy of Combustion | -4500 to -4400 | kJ/mol |

| Heat Capacity (Cp) at 298.15 K | 180 - 200 | J/(mol·K) |

| Gibbs Free Energy of Formation (gas) | 50 - 70 | kJ/mol |

Note: The values in this table are hypothetical and are not based on experimental or calculated data for this compound.

Stability analysis would involve examining the bond dissociation energies and the energies of different conformations to identify the most stable structures and potential degradation pathways.

Mechanistic Investigations of Biological Interactions of 5 Cyclobutyl 2 Thiophenecarboxaldehyde and Its Derivatives Non Clinical

In Vitro Enzyme Inhibition Studies

The ability of 5-cyclobutyl-2-thiophenecarboxaldehyde derivatives to inhibit specific enzymes is a key area of research. These studies are crucial for understanding their mechanism of action and for the development of targeted therapies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in identifying potential protein targets and elucidating the molecular basis of their inhibitory activity.

Research on related thiophene (B33073) derivatives has identified several potential bacterial enzyme targets. For instance, docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have suggested that E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, could be a potential target. mdpi.com The binding of these compounds to the active site of the enzyme is predicted to involve hydrogen bond interactions with key amino acid residues such as Tyr157, Lys261, and Ser228. mdpi.com

Similarly, for other thiophene-based compounds, molecular docking has been employed to predict their binding affinities against various protein targets. For example, derivatives of benzo[b]thiophene-2-carbaldehyde were docked against the human IgM Fc domain (PDB ID: 4JVW), showing favorable binding energies. nih.gov While not the specific compound of interest, these studies highlight the utility of computational methods in identifying potential protein-ligand interactions for this class of molecules.

Table 1: Predicted Binding Affinities of Thiophene Derivatives with Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| Benzo[b]thiophene-2-carbaldehyde Derivatives | Human IgM Fc Domain (4JVW) | -7.5 to -8.0 |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | E. coli MurB | Not specified |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate Derivatives | S. Typhi enzyme (5ZTJ) | Not specified |

Note: This table is based on data from studies on related thiophene derivatives and not specifically on this compound.

Interaction with Biomolecules

Beyond enzyme inhibition, the interaction of this compound derivatives with other essential biomolecules like nucleic acids and proteins is a critical aspect of their biological profile.

Currently, there is a lack of specific research in the public domain detailing the DNA/RNA binding and cleavage mechanisms of this compound. Investigations in this area would be valuable to determine if the biological effects of these compounds involve direct interactions with genetic material, which could have implications for their potential as anticancer or antimicrobial agents.

The interaction of small molecules with proteins is fundamental to their biological activity. For thiophene derivatives, these interactions are not limited to the active sites of enzymes. They can also bind to allosteric sites or other protein surfaces, leading to a modulation of protein function. Techniques such as fluorescence quenching, isothermal titration calorimetry, and surface plasmon resonance are commonly used to characterize these interactions. While specific data for this compound is not available, studies on similar compounds provide a framework for how such interactions could be investigated.

Mechanistic Insights into Antimicrobial Activity

Several derivatives of 2-thiophenecarboxaldehyde have demonstrated promising antimicrobial activity against a range of pathogens. nih.govekb.egut.ac.irsciencescholar.usresearchgate.net The mechanisms underlying this activity are multifaceted and are an active area of investigation.

Derivatives of thiophene have been shown to be active against both Gram-positive and Gram-negative bacteria. nih.govut.ac.ir For example, certain 5-(2-thienyl)-1,2,4-triazole derivatives have exhibited broad-spectrum antibacterial activity. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the thiophene ring and associated heterocyclic systems play a crucial role in determining the antimicrobial potency and spectrum.

One of the proposed mechanisms of action for antimicrobial agents is the inhibition of essential bacterial enzymes, as discussed in the molecular docking section. By targeting enzymes involved in cell wall synthesis, such as MurB, these compounds can disrupt bacterial integrity and lead to cell death. mdpi.com

Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the thiophene ring may facilitate the insertion of these compounds into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. However, specific studies confirming this mechanism for this compound derivatives are needed.

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Test Organism | Activity |

| 5-(2-Thienyl)-1,2,4-triazoles | Gram-positive bacteria | High activity |

| 5-(2-Thienyl)-1,2,4-triazoles | Gram-negative bacteria | Moderate activity |

| 5-Nitro-2-thiophene carboxaldehyde | Staphylococcus aureus | Active |

| 5-Nitro-2-thiophene carboxaldehyde | Enterococcus | Active |

| 5-Nitro-2-thiophene carboxaldehyde | E. coli | Active |

| 5-Nitro-2-thiophene carboxaldehyde | Salmonella typhi | Active |

| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | Outstanding activity (MIC: 3.125 mg/mL) |

Note: This table presents data from studies on various thiophene derivatives to illustrate the potential antimicrobial profile of this class of compounds. nih.govresearchgate.netnih.gov

Inhibition of Microbial Growth Pathways (e.g., Fungal Mycelial Growth)

Thiophene-containing compounds have demonstrated a range of antimicrobial activities. For instance, derivatives of 5-nitro-thiophene have been investigated for their antifungal properties. Studies on these related compounds suggest that the thiophene ring acts as a crucial pharmacophore. The mechanism of action is often attributed to the disruption of essential cellular processes in microbes.

Research on various thiophene derivatives suggests that their antifungal activity may stem from the inhibition of enzymes crucial for fungal cell wall synthesis, such as 1,3-β-glucan synthase. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. Another proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. By interfering with enzymes in the ergosterol pathway, these compounds can alter membrane fluidity and function, thereby impeding fungal growth.

While direct experimental data for this compound is lacking, it is plausible that this compound and its derivatives could exhibit similar antifungal properties by targeting these or other critical microbial growth pathways. The cyclobutyl group at the 5-position and the carboxaldehyde group at the 2-position would likely influence the compound's lipophilicity and its ability to interact with specific microbial targets.

Illustrative Antifungal Activity Data for Thiophene Derivatives

The following table presents hypothetical minimum inhibitory concentration (MIC) values for a series of 5-substituted-2-thiophenecarboxaldehyde derivatives against common fungal pathogens. This data is illustrative and based on general trends observed for thiophene compounds.

| Compound | Substituent at Position 5 | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus fumigatus |

| 1 | -H | 64 | 128 |

| 2 | -CH₃ | 32 | 64 |

| 3 | -Cyclobutyl | 16 | 32 |

| 4 | -Phenyl | 8 | 16 |

Evaluation of Structure-Activity Relationships for Specific Targets

The biological activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. nih.gov Structure-activity relationship (SAR) studies on various classes of thiophene compounds have provided insights into the structural requirements for their antimicrobial and other biological effects.

For antimicrobial activity, the presence of an electron-withdrawing group, such as a nitro group, at the 5-position of the thiophene ring has been shown to enhance efficacy in some cases. Conversely, the introduction of bulky alkyl or aryl groups can also modulate activity, likely by influencing the compound's ability to fit into the active site of a target enzyme.

In the context of this compound, the cyclobutyl group represents a moderately bulky and lipophilic substituent. This group could potentially enhance the binding affinity of the molecule to hydrophobic pockets within a biological target. The carboxaldehyde group at the 2-position is a reactive functional group that could participate in covalent bond formation with nucleophilic residues (e.g., cysteine, lysine) in the active site of an enzyme, leading to irreversible inhibition.

Further derivatization of the carboxaldehyde moiety, for example, by converting it to a Schiff base or a hydrazone, could lead to compounds with altered biological activity profiles. These modifications would change the electronic and steric properties of the molecule, potentially leading to enhanced potency or selectivity for a specific microbial target.

Hypothetical Structure-Activity Relationship Summary

| Molecular Feature | Impact on Antimicrobial Activity (Hypothesized) | Rationale |

| Thiophene Ring | Essential for activity | Core scaffold providing the necessary electronic and structural framework. |

| 5-Cyclobutyl Group | May enhance potency | Increases lipophilicity, potentially improving cell membrane penetration and interaction with hydrophobic binding sites. |

| 2-Carboxaldehyde Group | Potential for covalent interaction | Can react with nucleophilic residues in target enzymes, leading to irreversible inhibition. |

| Modification of Carboxaldehyde | Can modulate activity | Conversion to other functional groups (e.g., imines, oximes) alters steric and electronic properties, influencing target binding. |

Antioxidant and Radical Scavenging Properties

Thiophene derivatives have been recognized for their antioxidant potential, which is the ability to neutralize harmful reactive oxygen species (ROS). nih.gov This activity is generally attributed to the electron-rich nature of the thiophene ring, which can donate an electron to stabilize free radicals.

In Vitro Assays for Reactive Oxygen Species (ROS) Scavenging

The antioxidant capacity of chemical compounds is often evaluated using various in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and assays to measure the scavenging of specific ROS such as superoxide (B77818) anion and hydroxyl radical.

While specific data for this compound is not available, studies on other thiophene derivatives have demonstrated their ability to scavenge these radicals. The efficiency of scavenging is often dependent on the substituents present on the thiophene ring. Electron-donating groups are generally expected to enhance the antioxidant activity by increasing the electron density of the thiophene ring, making it a better electron donor.

Molecular Mechanisms of Antioxidant Action

The primary mechanism by which many phenolic and heterocyclic compounds, including thiophenes, exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical.

Applications of 5 Cyclobutyl 2 Thiophenecarboxaldehyde As a Chemical Intermediate and in Materials Science

Building Block in Heterocyclic Synthesis

The reactivity of the aldehyde group makes 5-Cyclobutyl-2-thiophenecarboxaldehyde a significant starting material for the construction of more complex molecular architectures, particularly diverse heterocyclic systems. Its utility stems from its ability to participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The aldehyde functionality of this compound is a key feature that allows it to serve as an electrophilic partner in a variety of condensation reactions. These reactions provide straightforward routes to advanced organic scaffolds containing the 5-cyclobutyl-thiophene core. For instance, reaction with primary amines yields Schiff bases (imines), which are themselves important intermediates or final products in medicinal chemistry. Condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), leads to the formation of new carbon-carbon double bonds, extending the conjugation of the system and providing further functional handles for subsequent transformations.

These reactions are fundamental in building molecular complexity, allowing for the systematic development of new compounds where the 5-cyclobutyl-2-thienyl group can be incorporated as a key structural motif.

Table 1: Potential Reactions for Scaffold Synthesis This table presents potential synthetic transformations using this compound based on established aldehyde chemistry.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Scaffold |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (C=N-R) |

| Wittig Reaction | Phosphonium Ylides | Alkene (C=C) |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkene |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Henry Reaction | Nitroalkanes | β-Nitro Alcohol |

Beyond its use in creating larger, single-ring scaffolds, this compound is a valuable precursor for the synthesis of fused heterocyclic systems. In these structures, the thiophene (B33073) ring is annulated with one or more additional rings. The strategy typically involves a multi-step sequence where the aldehyde group is first transformed into an intermediate that carries a second reactive site. This intermediate then undergoes an intramolecular cyclization to form the fused ring.

For example, a Knoevenagel condensation with a reagent like ethyl cyanoacetate, followed by reduction and subsequent reactions, can introduce a side chain capable of cyclizing onto the 3-position of the thiophene ring, potentially forming thienopyridine or thienopyrimidine derivatives. Such fused systems are of significant interest in medicinal and materials chemistry due to their rigid, planar structures and unique electronic properties. The synthesis of fused rings via "cut-and-sew" reactions involving cyclobutanone (B123998) derivatives highlights a modern approach to constructing complex polycyclic systems, a strategy that could conceptually be adapted for derivatives of this compound. nih.gov

Ligand in Coordination Chemistry

While this compound itself is not typically employed as a direct ligand, it serves as an essential building block for the synthesis of polydentate ligands, particularly Schiff base ligands. jocpr.comresearchgate.net The aldehyde group is readily condensed with various primary amines to create imines (C=N), which are excellent coordinating groups for a wide array of metal ions. nih.gov The resulting ligands can coordinate to metal centers through the imine nitrogen and potentially the thiophenic sulfur atom.

The design of ligands derived from this compound allows for fine-tuning of their electronic and steric properties. By choosing an appropriate amine precursor, one can synthesize bidentate, tridentate, or even tetradentate ligands. For instance, condensation with o-phenylenediamine (B120857) can produce a ligand capable of binding to a metal ion through two imine nitrogens. jocpr.com Similarly, reaction with aminoalcohols or aminothiols can yield ligands with mixed donor atom sets (e.g., N, O or N, S).

The synthesis of the corresponding metal complexes is typically achieved by reacting the pre-formed ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727). sapub.org The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to influence the final structure of the complex. jocpr.com Characterization of these complexes confirms the coordination of the ligand to the metal center, often showing shifts in the infrared (IR) stretching frequency of the C=N bond and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jocpr.com

Table 2: Potential Metal Complexes with Ligands Derived from this compound This table illustrates potential coordination scenarios based on analogues from the literature.

| Metal Ion | Potential Donor Atoms from Ligand | Likely Coordination Geometry |

| Copper(II) | N, S (from Schiff base) | Square Planar, Tetrahedral |

| Nickel(II) | N, N, O (from Schiff base) | Square Planar, Octahedral |

| Cobalt(II) | N, S | Tetrahedral, Octahedral |

| Zinc(II) | N, N | Tetrahedral |

| Palladium(II) | N, S | Square Planar |

Transition metal complexes containing Schiff base ligands derived from heterocyclic aldehydes are widely explored for their catalytic activity. nih.gov These complexes can serve as efficient catalysts in a variety of organic transformations. The metal center acts as the active site, while the ligand framework modulates its reactivity, selectivity, and stability.

Complexes derived from thiophene-based ligands have shown promise in various catalytic reactions. jns.edu.af For example, palladium(II) complexes with thiosemicarbazone ligands (formed from aldehydes) are effective catalysts for C-C coupling reactions, such as the synthesis of propargylamines. jns.edu.af Ruthenium complexes are extensively used in transformations like C-H activation and olefin metathesis. nih.gov Similarly, iridium complexes have been developed for photocatalytic applications within biological systems, demonstrating the ability to perform reactions like the cleavage of protecting groups under visible light irradiation. nih.gov It is plausible that metal complexes incorporating the 5-cyclobutyl-2-thienyl moiety could exhibit novel catalytic properties, with the cyclobutyl group providing steric influence that could enhance selectivity in certain reactions.

Role in Polymer and Material Science

The application of this compound in polymer and materials science is an area of growing interest, driven by the well-established utility of thiophene-based compounds in functional organic materials. Thiophene and its derivatives are cornerstone building blocks for conducting polymers and organic semiconductors.